N-(3-chlorobenzyl)-2-hydroxy-2,2-diphenyl-1-ethanaminium chloride
Overview
Description
N-(3-chlorobenzyl)-2-hydroxy-2,2-diphenyl-1-ethanaminium chloride is a complex organic compound characterized by its chlorobenzyl group and diphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorobenzyl)-2-hydroxy-2,2-diphenyl-1-ethanaminium chloride typically involves multiple steps, starting with the chlorination of benzylamine to produce 3-chlorobenzylamine. This intermediate is then reacted with diphenylmethanol under acidic conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines are typically employed.
Major Products Formed:
Oxidation: Formation of chlorobenzyl alcohol derivatives.
Reduction: Production of chlorobenzylamine derivatives.
Substitution: Generation of various substituted benzyl compounds.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-chlorobenzyl)-2-hydroxy-2,2-diphenyl-1-ethanaminium chloride exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
N-(3-chlorobenzyl)cyclopropanamine hydrochloride
N-(3-chlorobenzyl)toluene-p-sulphonamide
Uniqueness: N-(3-chlorobenzyl)-2-hydroxy-2,2-diphenyl-1-ethanaminium chloride stands out due to its unique diphenyl structure and the presence of the hydroxy group, which can influence its reactivity and binding properties compared to similar compounds.
Properties
IUPAC Name |
(3-chlorophenyl)methyl-(2-hydroxy-2,2-diphenylethyl)azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO.ClH/c22-20-13-7-8-17(14-20)15-23-16-21(24,18-9-3-1-4-10-18)19-11-5-2-6-12-19;/h1-14,23-24H,15-16H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLBTZZVOVUXGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C[NH2+]CC2=CC(=CC=C2)Cl)(C3=CC=CC=C3)O.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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